Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate
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Overview
Description
Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate is a synthetic organic compound with the molecular formula C18H24N2O4 and a molecular weight of 332.40 . This compound is primarily used for research purposes and is known for its unique bicyclo[1.1.1]pentane core structure, which imparts distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate involves multiple steps, starting from readily available precursors. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis techniques such as flow photochemistry and batch reactions to produce the compound in multigram quantities .
Chemical Reactions Analysis
Types of Reactions
Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological targets, potentially modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Shares the bicyclo[1.1.1]pentane core but differs in functional groups.
Benzylbicyclo[1.1.1]pentane-1,3-dicarbamate: Similar structure but lacks the tert-butyl group.
Uniqueness
Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate is unique due to its combination of benzyl and tert-butyl groups, which impart distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-16(2,3)24-15(22)20-18-10-17(11-18,12-18)19-14(21)23-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
OTKBTQQVMWTIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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